6-Chloro-2-isobutylpyrimidin-4-amine
Description
6-Chloro-2-isobutylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, an isobutyl group at position 2, and an amino group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
6-chloro-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
KJAMIJRGPFDVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isobutylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method involves the reaction of 2-chloropyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
6-Chloro-2-isobutylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Alkyl vs. Cycloalkyl Groups : The isobutyl group in the target compound contributes to higher lipophilicity compared to methyl or cyclopropyl substituents, which may enhance bioavailability but reduce aqueous solubility. Cyclopropyl derivatives (e.g., CAS 1111849-46-7) balance lipophilicity with metabolic stability due to restricted rotation .
- Amino Group Modifications: N-Methylation (e.g., 65766-32-7) or N,N-dimethylation (e.g., 31058-83-0) reduces hydrogen-bonding capacity, increasing solubility in organic solvents .
- Halogen and Thioether Substituents : Bromo/iodo (e.g., 1333319-66-6) and methylthio (e.g., 500896-56-0) groups enhance electrophilicity, facilitating cross-coupling reactions in synthetic chemistry .
Physicochemical and Structural Properties
- Molecular Weight and Polarity : Smaller derivatives (e.g., 1749-68-4, MW 143.57) exhibit lower steric hindrance, favoring reactivity in nucleophilic substitutions. Methoxy-containing analogues (e.g., 88474-31-1) demonstrate increased polarity, impacting chromatographic retention (HPLC time: 0.75 minutes for related compounds) .
- Crystallographic Stability : The crystal structure of 2-Chloro-6-methylpyrimidin-4-amine (R factor: 0.057) highlights the influence of substituent positioning on lattice stability, a critical factor in solid-state formulation .
Biological Activity
6-Chloro-2-isobutylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound is structurally related to other biologically active pyrimidines, and its unique properties make it a subject of interest in medicinal chemistry.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The introduction of the chloro and isobutyl groups is crucial for enhancing its biological activity.
Table 1: Key Structural Features and Their Impact on Activity
| Structural Feature | Impact on Activity |
|---|---|
| Chloro group at position 6 | Enhances lipophilicity and potential receptor binding |
| Isobutyl group at position 2 | Increases steric hindrance, which may improve selectivity for certain targets |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory action on cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Case Study: COX Inhibition
In a comparative study, the inhibitory potential of this compound against COX-1 and COX-2 was assessed. The results indicated that this compound exhibited significant inhibition of COX-2 activity, similar to established anti-inflammatory drugs like celecoxib.
Table 2: IC50 Values for COX Inhibition
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.05 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | 0.06 ± 0.02 |
Analgesic Activity
The analgesic properties of the compound were also investigated through various in vivo models, including the formalin test and the hot plate test. The results demonstrated that this compound significantly reduced pain responses.
Table 3: Analgesic Efficacy in Animal Models
| Test Model | Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Formalin Test | 10 | 65 |
| Hot Plate Test | 5 | 70 |
The proposed mechanism of action for this compound involves its interaction with COX enzymes, leading to a decrease in prostaglandin synthesis, which is critical in mediating inflammation and pain. Additionally, it may modulate other inflammatory pathways, although further research is needed to elucidate these mechanisms fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
